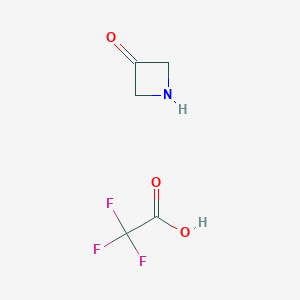

Azetidin-3-one trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

azetidin-3-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO.C2HF3O2/c5-3-1-4-2-3;3-2(4,5)1(6)7/h4H,1-2H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLJQGKTDSBQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089255-86-5 | |

| Record name | azetidin-3-one trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Azetidin-3-one Trifluoroacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-3-one trifluoroacetate is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is a recognized pharmacophore present in numerous biologically active molecules. The trifluoroacetate salt form of azetidin-3-one suggests its potential utility as a stable intermediate in chemical synthesis, possibly enhancing its solubility and handling properties. This technical guide provides a detailed overview of the known chemical properties, a plausible synthetic route, and the current understanding of the biological potential of this compound.

Core Chemical Properties

While specific experimental data for this compound is not widely available in the public domain, its fundamental properties can be derived from its chemical structure and information available from chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2089255-86-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₅H₆F₃NO₃ | Chemical Supplier Catalogs |

| Molecular Weight | 185.10 g/mol | Chemical Supplier Catalogs |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not readily found in published literature. However, a highly probable synthetic route involves the deprotection of a Boc-protected precursor, 1-Boc-azetidin-3-one, using trifluoroacetic acid (TFA). This method is a standard procedure in organic synthesis for the removal of the tert-butoxycarbonyl (Boc) protecting group from an amine.

Plausible Synthetic Pathway: Deprotection of 1-Boc-azetidin-3-one

The synthesis would proceed as a one-step deprotection reaction.

Caption: Plausible synthesis of this compound.

Experimental Protocol (Hypothetical):

Objective: To synthesize this compound via the deprotection of 1-Boc-azetidin-3-one.

Materials:

-

1-Boc-azetidin-3-one

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-azetidin-3-one in anhydrous dichloromethane.

-

Deprotection: Cool the solution to 0 °C in an ice bath. To the stirred solution, add trifluoroacetic acid dropwise. The amount of TFA used typically ranges from an equimolar amount to a large excess, often as a 1:1 mixture with the solvent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Purification: The crude residue can be purified by precipitation. Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and add a non-polar solvent (e.g., diethyl ether) to induce precipitation of the trifluoroacetate salt. The resulting solid can be collected by filtration, washed with diethyl ether, and dried under vacuum.

Characterization: The final product should be characterized by spectroscopic methods to confirm its identity and purity.

Spectral Data (Predicted)

No experimental spectral data for this compound has been found in the reviewed literature. However, based on the known spectra of related compounds, the following characteristic signals can be anticipated:

¹H NMR:

-

A singlet or multiplet in the region of 4.0-5.0 ppm corresponding to the methylene protons of the azetidine ring.

-

A broad singlet corresponding to the protonated amine.

¹³C NMR:

-

A signal for the carbonyl carbon of the azetidin-3-one ring.

-

Signals for the methylene carbons of the azetidine ring.

-

Signals corresponding to the trifluoroacetate counterion, which would appear as a quartet for the trifluoromethyl carbon and a signal for the carboxyl carbon.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show the molecular ion peak for the free base, Azetidin-3-one (C₃H₅NO), at m/z = 71.04.

Infrared (IR) Spectroscopy:

-

A strong absorption band characteristic of a ketone carbonyl group (C=O) around 1750 cm⁻¹.

-

N-H stretching vibrations for the secondary ammonium salt.

-

Strong absorption bands associated with the trifluoroacetate anion.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the strained azetidine ring and the ketone functional group.

-

Ring Strain: The four-membered azetidine ring is strained and susceptible to ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or under harsh acidic or basic conditions.

-

Ketone Reactivity: The ketone group can undergo typical carbonyl reactions, such as reduction to the corresponding alcohol (azetidin-3-ol) or reductive amination.

-

Stability: The trifluoroacetate salt is expected to be a stable, crystalline solid, which is often easier to handle and store than the corresponding free base. However, like many amine salts, it may be hygroscopic. The stability of the azetidine ring itself can be compromised under strongly acidic conditions, which could lead to ring-opening.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement in any signaling pathways of this compound.

However, the broader class of azetidinone-containing molecules has been extensively studied and is known to exhibit a wide range of pharmacological activities.[1] Azetidin-3-one itself, as a structural motif, is of interest to medicinal chemists for the synthesis of novel therapeutic agents. Azetidine-containing compounds have been explored for their potential as antibacterial, antiviral, and anticancer agents, among others.[2][3]

It is also important to note that the trifluoroacetate (TFA) counterion itself is not biologically inert. Recent studies have shown that TFA can have biological effects, including the reduction of plasma cholesterol and triglyceride levels in animal models. This is an important consideration when evaluating the biological activity of any compound isolated as a TFA salt.

Due to the lack of specific biological data for this compound, no signaling pathway diagrams can be generated at this time.

Conclusion

This compound is a chemical entity with potential applications in synthetic and medicinal chemistry. While its fundamental chemical identity is established, a comprehensive profile of its physicochemical properties, detailed and validated synthetic protocols, and its biological activity remains to be fully elucidated. The likely synthetic route via deprotection of a Boc-protected precursor provides a clear path for its preparation. Future research into this compound would benefit from a full characterization of its properties and an exploration of its biological potential, taking into account the known activities of the azetidinone scaffold and the trifluoroacetate counterion. This would enable a more complete understanding of its utility for researchers, scientists, and drug development professionals.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Azetidin-3-one Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of azetidin-3-one trifluoroacetate. This compound is of interest to the pharmaceutical industry as a building block in the synthesis of novel therapeutic agents. A precise understanding of its structure is paramount for its effective application in drug discovery and development. This guide will detail the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), providing a robust framework for its characterization.

Molecular Structure and Properties

This compound is an organic salt consisting of an azetidin-3-one cation and a trifluoroacetate anion.

-

Chemical Name: this compound

-

CAS Number: 2089255-86-5[1]

-

Molecular Formula: C₅H₆F₃NO₃[1]

-

Molecular Weight: 185.10 g/mol [1]

Spectroscopic Data for Structure Confirmation

The structural confirmation of this compound relies on the interpretation of data from various spectroscopic techniques. The following tables summarize the expected quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 4.7 | Singlet | 4H | CH₂ -N⁺-CH₂ |

| ~9.0 - 11.0 | Broad Singlet | 2H | N⁺H₂ |

Note: Chemical shifts are predicted for a solution in a common NMR solvent such as DMSO-d₆ or D₂O. The exact chemical shifts may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |

| ~200 - 205 | Singlet | C =O |

| ~65 - 70 | Singlet | C H₂-N⁺-C H₂ |

| ~158 - 162 | Quartet (²JCF ≈ 35-45 Hz) | C OO⁻ |

| ~115 - 120 | Quartet (¹JCF ≈ 280-290 Hz) | C F₃ |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -75 to -77 | Singlet | F₃ C-COO⁻ |

Note: The chemical shift is referenced to an external standard, typically CFCl₃.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electrospray Ionization - Positive Mode)

| m/z (amu) | Interpretation |

| 72.04 | [M+H]⁺ of azetidin-3-one (C₃H₅NO + H⁺) |

| 57.06 | Fragment ion from loss of NH₃ from the cation |

| 44.05 | Fragment ion corresponding to the azetidine ring |

Note: In the positive ion mode, the trifluoroacetate anion is not typically observed. The observed mass corresponds to the cationic portion of the salt.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate acquisition of analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the presence and connectivity of the azetidin-3-one cation and the trifluoroacetate anion.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: -60 to -90 ppm.

-

Reference: External standard of CFCl₃ at 0.00 ppm or a secondary standard like trifluoroacetic acid.

Mass Spectrometry (MS)

Objective: To determine the mass of the azetidin-3-one cation and analyze its fragmentation pattern.

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

ESI-MS Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-30 V (can be varied to induce fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

-

Mass Range: m/z 50-200.

Visualizing the Elucidation Process and Structure

Graphical representations of the logical workflow and molecular structure are essential for a clear understanding.

Workflow for Structure Elucidation

Caption: Logical workflow for the structure elucidation.

Molecular Structure and Key Fragments

Caption: Azetidin-3-one cation and its primary mass fragments.

This guide provides a foundational framework for the structural elucidation of this compound. The combination of NMR and mass spectrometry data, interpreted within the context of established chemical principles, allows for an unambiguous confirmation of its molecular structure, thereby supporting its use in advanced chemical synthesis and drug development endeavors.

References

Synthesis of Azetidin-3-one Trifluoroacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of azetidin-3-one trifluoroacetate, a valuable building block in medicinal chemistry and drug development. This document details the established synthetic pathway, provides step-by-step experimental protocols, and presents key quantitative data to support researchers in their synthetic endeavors.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step process. The core strategy involves the initial preparation of a protected intermediate, N-Boc-azetidin-3-one, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA). This deprotection step directly yields the desired azetidin-3-one as its trifluoroacetate salt.

The key transformation in the synthesis of the protected intermediate is the oxidation of N-Boc-3-hydroxyazetidine. A widely employed and efficient method for this oxidation is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base such as triethylamine.

Experimental Protocols

Step 1: Synthesis of N-Boc-azetidin-3-one via Swern Oxidation

This protocol details the oxidation of N-Boc-3-hydroxyazetidine to N-Boc-azetidin-3-one.

Materials:

-

N-Boc-3-hydroxyazetidine

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes.

-

A solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for 1 hour at this temperature.

-

Triethylamine (5.0 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for an additional 1 hour.

-

The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude N-Boc-azetidin-3-one is purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product as a white to light brown solid.[1]

Step 2: Synthesis of this compound via Boc Deprotection

This protocol describes the removal of the Boc protecting group from N-Boc-azetidin-3-one to yield the trifluoroacetate salt.

Materials:

-

N-Boc-azetidin-3-one

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

N-Boc-azetidin-3-one (1.0 equivalent) is dissolved in dichloromethane (DCM).

-

Trifluoroacetic acid (TFA) (10 equivalents) is added to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 1 to 2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

The solvent and excess TFA are removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether to induce precipitation of the product.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| N-Boc-3-hydroxyazetidine | C₈H₁₅NO₃ | 173.21 | Solid |

| N-Boc-azetidin-3-one | C₈H₁₃NO₃ | 171.19 | White to light brown solid |

| This compound | C₅H₆FNO₂ · C₂HF₃O₂ | 185.11 (as salt) | Solid |

Table 1: Physicochemical Properties

| Step | Reactant | Product | Typical Yield (%) | Purity (%) |

| 1. Swern Oxidation | N-Boc-3-hydroxyazetidine | N-Boc-azetidin-3-one | 85-95 | >97 |

| 2. Boc Deprotection | N-Boc-azetidin-3-one | This compound | 90-98 | >98 |

Table 2: Reaction Yields and Purity

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| N-Boc-azetidin-3-one | 4.65 (s, 4H), 1.45 (s, 9H) | 205.0, 156.0, 81.0, 68.0, 28.0 |

| This compound | (in D₂O) 4.90 (s, 4H) | (in D₂O) 202.0, 65.0, 163.1 (q, J=35 Hz, TFA), 116.3 (q, J=292 Hz, TFA) |

Table 3: Spectroscopic Data

Mandatory Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic route to this compound.

Experimental Workflow

The following diagram outlines the general laboratory workflow for the synthesis.

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of Azetidin-3-one Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Azetidin-3-one trifluoroacetate, a valuable building block in medicinal chemistry and drug development. Due to its common in situ generation, this guide also details the properties of its constituent parts, Azetidin-3-one and Trifluoroacetic acid, as well as its common precursor, N-Boc-azetidin-3-one.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and related compounds. This data is essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2089255-86-5 | N/A |

| Molecular Formula | C₅H₆F₃NO₃ | N/A |

| Molecular Weight | 185.10 g/mol | N/A |

| Appearance | Not explicitly available; likely a solid | Inferred |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from components |

Table 2: Physicochemical Properties of Azetidin-3-one and its N-Boc Protected Precursor

| Property | Azetidin-3-one | N-Boc-azetidin-3-one |

| CAS Number | 54044-11-0[1] | 398489-26-4[2][3] |

| Molecular Formula | C₃H₅NO[1][4] | C₈H₁₃NO₃[2][3] |

| Molecular Weight | 71.08 g/mol [1][4][5] | 171.19 g/mol [2][3] |

| Appearance | Liquid or solid[4] | White to off-white crystalline powder[3] |

| Melting Point | N/A | 47-51 °C[3] |

| Boiling Point | 139.7 °C at 760 mmHg[4][6] | No data available |

| Density | 1.1 g/cm³[6] | No data available |

| Flash Point | 76.8 °C[4][6] | 101.7 °C[3] |

Table 3: Physicochemical Properties of Trifluoroacetic Acid (TFA)

| Property | Value | Reference |

| CAS Number | 76-05-1[7][8] | [7][8] |

| Molecular Formula | C₂HF₃O₂ | [9] |

| Molecular Weight | 114.02 g/mol [7][8] | [7][8] |

| Appearance | Colorless, fuming liquid[9][10] | [9][10] |

| Melting Point | -15.4 °C[7][8][9] | [7][8][9] |

| Boiling Point | 72.4 °C[7][8][9] | [7][8][9] |

| Density | 1.489 g/mL at 20 °C[9] | [9] |

| pKa | 0.2 - 0.5 | [7][8] |

| Solubility | Miscible with water and many organic solvents[7][9] | [7][9] |

Spectral Data

Table 4: Key Spectral Data for Component Molecules

| Spectrum | Azetidin-3-one | N-Boc-azetidin-3-one | Trifluoroacetic Acid |

| ¹H NMR | Data available, shows signals for the azetidine ring protons. | ¹H NMR data available, shows characteristic signals for the Boc protecting group and the azetidine ring protons.[11][12] | A single peak around 11.5 ppm is characteristic for the acidic proton.[13] |

| ¹³C NMR | Data available. | Data available. | Signals are observed around 116.5 ppm (CF₃) and 164.4 ppm (C=O).[13] |

| ¹⁹F NMR | Not applicable. | Not applicable. | A single peak is observed around -78.5 ppm (relative to CFCl₃).[13] |

| IR Spectroscopy | Expected to show a strong C=O stretching vibration. | Shows a characteristic strong C=O stretching band for the ketone and the carbamate. | Exhibits a strong C=O stretching band around 1672 cm⁻¹ and C-F stretching vibrations.[14][15][16][17][18] |

| Mass Spectrometry | Molecular ion peak at m/z = 71.0371.[1] | Data available. | The deprotonated molecular ion [M-H]⁻ is observed at m/z = 113.[19] |

Experimental Protocols

This compound is most commonly prepared by the deprotection of N-Boc-azetidin-3-one using trifluoroacetic acid. The following is a detailed, two-stage plausible experimental protocol for its synthesis.

Synthesis of N-Boc-azetidin-3-one

The synthesis of the N-protected precursor, N-Boc-azetidin-3-one, is a key step. It is typically achieved through a two-step process starting from a commercially available precursor.

Step 1: Synthesis of 1-Boc-3-hydroxyazetidine

A common starting material is 1-benzhydryl-3-hydroxyazetidine. The synthesis involves the removal of the benzhydryl protecting group followed by the introduction of the Boc group.

-

Reaction:

-

1-Benzhydryl-3-hydroxyazetidine is dissolved in a suitable solvent such as methanol.

-

A palladium on carbon catalyst (10% Pd/C) is added to the solution.

-

The mixture is subjected to catalytic hydrogenation at room temperature for several hours.

-

After the reaction is complete, the catalyst is removed by filtration.

-

Di-tert-butyl dicarbonate (Boc₂O) is added to the filtrate, and the mixture is stirred at room temperature for approximately one hour.

-

The reaction mixture is then concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield 1-Boc-3-hydroxyazetidine.[20]

-

Step 2: Oxidation of 1-Boc-3-hydroxyazetidine to 1-Boc-3-azetidinone

The hydroxyl group of 1-Boc-3-hydroxyazetidine is oxidized to a ketone to yield the desired precursor.

-

Reaction:

-

1-Boc-3-hydroxyazetidine is dissolved in a chlorinated solvent like dichloromethane.

-

A mild oxidizing agent, such as Dess-Martin periodinane or a Swern oxidation protocol, is used.

-

The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the crude product is worked up and purified by column chromatography to give 1-Boc-3-azetidinone as a white to off-white solid.[3]

-

Synthesis of this compound via N-Boc Deprotection

The final step is the removal of the Boc protecting group using trifluoroacetic acid, which also serves as the counter-ion in the final salt.

-

Reaction:

-

N-Boc-azetidin-3-one is dissolved in a suitable solvent, typically dichloromethane (DCM).

-

An excess of trifluoroacetic acid (TFA) is added to the solution, often in a 1:1 ratio with the solvent.

-

The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The solvent and excess TFA are then removed under reduced pressure to yield this compound. The product is often used in the next step without further purification.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis of this compound.

References

- 1. Azetidin-3-one | C3H5NO | CID 1516505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Boc-3-アゼチジノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. 3-Azetidinone | CAS#:54044-11-0 | Chemsrc [chemsrc.com]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Trifluoroacetic acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 10. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR spectrum [chemicalbook.com]

- 12. 1-Boc-3-azetidinone(398489-26-4) 1H NMR [m.chemicalbook.com]

- 13. science-and-fun.de [science-and-fun.de]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. Trifluoroacetic acid(76-05-1) IR Spectrum [chemicalbook.com]

- 17. Trifluoroacetic acid [webbook.nist.gov]

- 18. pubs.aip.org [pubs.aip.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

Azetidin-3-one Trifluoroacetate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of azetidin-3-one trifluoroacetate, a valuable building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, spectroscopic data, and its relevance in the development of novel therapeutics.

Core Compound Data

This compound is a salt formed from the heterocyclic ketone, azetidin-3-one, and trifluoroacetic acid. The azetidine ring is a strained four-membered heterocycle that provides a unique three-dimensional scaffold, which can impart desirable properties to drug candidates, such as improved metabolic stability and solubility.

| Property | Value | Source |

| Molecular Formula | C₅H₆F₃NO₃ | Calculated |

| Molecular Weight | 185.10 g/mol | Calculated |

| CAS Number | 2089255-86-5 | --INVALID-LINK-- |

| Canonical SMILES | C1C(=O)CN1.C(=O)(C(F)(F)F)O | Calculated |

| IUPAC Name | azetidin-3-one;2,2,2-trifluoroacetic acid | Calculated |

| Appearance | Expected to be a solid |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a straightforward acid-base reaction between azetidin-3-one and trifluoroacetic acid. The parent azetidin-3-one can be synthesized via several methods, including the oxidation of N-protected 3-hydroxyazetidine or through gold-catalyzed cyclization of N-propargylsulfonamides.[1]

Experimental Protocol: Formation of this compound

This protocol describes a general method for the formation of the trifluoroacetate salt of an amine.

Materials:

-

Azetidin-3-one

-

Trifluoroacetic acid (TFA)

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve a known quantity of azetidin-3-one in a minimal amount of anhydrous diethyl ether in a clean, dry flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add one molar equivalent of trifluoroacetic acid dropwise to the stirred solution.

-

A precipitate of this compound should form upon addition of the acid.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete salt formation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the final this compound salt.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the azetidine ring. Due to the acidic proton from trifluoroacetic acid, the amine proton of the azetidine ring will be protonated, leading to a downfield shift of the adjacent methylene protons. The acidic proton of the trifluoroacetate counter-ion may appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the azetidin-3-one moiety at a characteristic downfield position. Signals for the two methylene carbons of the azetidine ring are also expected. The trifluoroacetate counter-ion will show signals for the quaternary carbon and the carbonyl carbon.

-

IR Spectroscopy: The infrared spectrum will likely exhibit a strong absorption band for the carbonyl group (C=O) of the azetidin-3-one ring, typically in the range of 1750-1730 cm⁻¹. A broad absorption band in the region of 3200-2500 cm⁻¹ would be indicative of the N-H⁺ stretch of the protonated amine. Characteristic strong absorptions for the C-F bonds and the carboxylate group of the trifluoroacetate anion are also expected.

-

Mass Spectrometry: The mass spectrum of the salt will show the molecular ion peak for the free base, azetidin-3-one, at m/z = 71.04.[2]

Applications in Drug Discovery and Signaling Pathways

The azetidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Azetidine-containing compounds have been investigated for a wide range of therapeutic applications.

Role as a MEK Inhibitor and the MEK1/2-ERK1/2 Signaling Pathway

Several azetidine derivatives have been developed as inhibitors of Mitogen-activated protein kinase kinase (MEK), a key component of the Ras-Raf-MEK-ERK signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a common feature in many cancers, making MEK an attractive target for anticancer drug development.

Below is a diagram illustrating the MEK1/2-ERK1/2 signaling cascade.

References

- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidin-3-one | C3H5NO | CID 1516505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The MEK1–ERK1/2 signaling pathway promotes compensated cardiac hypertrophy in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Azetidin-3-one Trifluoroacetate Under Acidic Conditions: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of the azetidin-3-one core, with a focus on its trifluoroacetate salt form, under acidic conditions. Due to the limited availability of public data on the specific trifluoroacetate salt of azetidin-3-one, this document synthesizes information from studies on analogous azetidine structures to provide a comprehensive understanding of potential degradation pathways and stability concerns.

Introduction to Azetidin-3-one and its Salts

The azetidin-3-one moiety is a four-membered nitrogen-containing heterocycle, a structural isomer of the well-known β-lactams (azetidin-2-ones).[1] This strained ring system is of interest in medicinal chemistry as a rigid scaffold that can facilitate productive interactions with biological targets.[2] Azetidin-3-one and its derivatives are often synthesized and isolated as salts, such as the hydrochloride or trifluoroacetate salt, to improve handling, solubility, and stability.[3][4] The trifluoroacetate (TFA) salt is commonly used in peptide and medicinal chemistry, in part because trifluoroacetic acid is effective for the acidic cleavage of protecting groups like the tert-butoxycarbonyl (Boc) group, leading to the formation of the TFA salt of the deprotected amine.[3][5]

While the trifluoroacetate anion itself is environmentally stable, the stability of the azetidine ring under acidic conditions is a significant concern for drug development and formulation.[3][6] The inherent ring strain of the four-membered ring makes it susceptible to nucleophilic attack and ring-opening, particularly under acidic catalysis.[2][7]

General Stability of the Azetidine Ring in Acidic Media

The stability of the azetidine ring in acidic conditions is highly dependent on the substitution pattern and the specific pH of the environment. Generally, protonation of the azetidine nitrogen under acidic conditions can activate the ring towards nucleophilic attack, leading to ring-opening reactions.[3] Studies on various azetidine-containing compounds have demonstrated decomposition in strongly acidic environments, particularly at a pH below 2.[3]

A key degradation mechanism involves the formation of an azetidinium ion, which is then susceptible to nucleophilic attack, resulting in ring cleavage.[8][9] This has been observed in forced degradation studies of complex molecules containing an azetidine core.

Several factors can influence the stability of the azetidine ring under acidic conditions:

-

Substituents on the Nitrogen: The nature of the substituent on the azetidine nitrogen plays a crucial role. Electron-withdrawing groups can decrease the basicity of the nitrogen, making it less prone to protonation and thus more stable in acidic conditions.[2]

-

Ring Strain: The inherent strain of the four-membered ring is a driving force for ring-opening reactions.[2][7]

-

Presence of Nucleophiles: The presence of internal or external nucleophiles can lead to intramolecular or intermolecular ring-opening reactions, respectively.[2][7]

Potential Degradation Pathways of Azetidin-3-one under Acidic Conditions

Based on the literature for related azetidine compounds, two primary degradation pathways can be postulated for azetidin-3-one under acidic conditions.

In the presence of a strong acid and a nucleophile (e.g., water), the azetidine nitrogen can be protonated, forming an azetidinium ion. This enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack and subsequent ring opening.

References

- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Azetidin-3-yl)-2-methylpropanoic acid tfa (2225878-90-8) for sale [vulcanchem.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. ozone.unep.org [ozone.unep.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Synthon: Azetidin-3-one Trifluoroacetate as a Cornerstone in Modern Synthesis

For Immediate Release

Azetidin-3-one trifluoroacetate is a pivotal building block for medicinal chemists and drug development professionals, offering a rigid four-membered ring scaffold that imparts unique three-dimensional character to novel molecular entities. This technical guide delves into the core utility of this versatile synthon, providing an in-depth analysis of its key reactions, supported by quantitative data, detailed experimental protocols, and visual workflows to accelerate its application in pharmaceutical research and development.

Introduction: The Strategic Advantage of the Azetidine Core

The azetidine motif is increasingly sought after in drug discovery for its ability to serve as a bioisosteric replacement for larger, more flexible rings or aromatic groups. Its constrained conformation can lead to improved binding affinity, selectivity, and pharmacokinetic properties. Azetidin-3-one, as a functionalized core, provides a reactive handle at the C3 position for a variety of synthetic transformations, making it an ideal starting point for generating diverse libraries of compounds. The trifluoroacetate salt form ensures stability and ease of handling of the otherwise reactive free azetidin-3-one.

Key Synthetic Transformations of Azetidin-3-one

Azetidin-3-one, often generated in situ from its trifluoroacetate or hydrochloride salt by neutralization, or used after deprotection of an N-Boc precursor with trifluoroacetic acid (TFA), is a versatile intermediate. The primary sites of reactivity are the secondary amine and the C3-carbonyl group.

N-Functionalization: Expanding Molecular Diversity

The nitrogen atom of the azetidine ring is a key site for introducing molecular complexity. Following deprotection or neutralization, it readily participates in various C-N bond-forming reactions.

N-Arylation: The Buchwald-Hartwig amination is a powerful method for the N-arylation of azetidines. This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Table 1: Representative Yields for Buchwald-Hartwig N-Arylation of Azetidine Scaffolds

| Aryl Halide | Catalyst/Ligand System | Base | Solvent | Yield (%) |

| Aryl Bromide | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 75-95 |

| Hetaryl Bromide | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 60-85 |

| Aryl Chloride | Pd₂ G3 / SPhos | LHMDS | Toluene | 70-90 |

Data synthesized from typical yields reported in the literature for similar substrates.

Experimental Protocol: General Procedure for N-Arylation of Azetidin-3-one (via N-Boc Deprotection)

-

To a solution of N-Boc-azetidin-3-one (1.0 equiv.) in dichloromethane (DCM, 0.2 M), add trifluoroacetic acid (TFA, 5.0 equiv.).

-

Stir the reaction mixture at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete deprotection.

-

Remove the solvent and excess TFA in vacuo. The resulting crude this compound is used directly in the next step.

-

To a reaction vessel charged with the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%), add the crude this compound (1.2 equiv.), a base (e.g., K₃PO₄, 2.5 equiv.), and the appropriate solvent (e.g., toluene, 0.1 M).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography on silica gel to afford the N-arylated azetidin-3-one.

Logical Workflow for N-Arylation

Caption: Workflow for the synthesis of N-arylated azetidin-3-ones.

Reactions at the C3-Carbonyl: Gateway to Functionalized Derivatives

The ketone functionality at the C3 position is a versatile handle for introducing a wide array of substituents and for constructing more complex molecular architectures.

Reductive Amination: This reaction is a cornerstone for converting the C3-keto group into a primary, secondary, or tertiary amine, a crucial transformation in the synthesis of many bioactive molecules. The process typically involves the formation of an imine or enamine intermediate, followed by reduction.

Table 2: Conditions and Yields for Reductive Amination of N-Protected Azetidin-3-ones

| Amine Source | Reducing Agent | Solvent | Yield (%) |

| Benzylamine | NaBH(OAc)₃ | DCE | 85-95 |

| Ammonia (NH₄OAc) | NaBH₃CN | Methanol | 60-75 |

| Piperidine | Ti(OiPr)₄ then NaBH₄ | Ethanol | 70-85 |

| Aniline | H₂ (cat.), Pd/C | Methanol | 80-90 |

Data synthesized from typical yields reported in the literature for N-protected azetidin-3-ones.

Experimental Protocol: Reductive Amination of N-Boc-Azetidin-3-one

-

Dissolve N-Boc-azetidin-3-one (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in 1,2-dichloroethane (DCE, 0.1 M).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the stirring solution at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the 3-aminoazetidine derivative.

Reaction Pathway for Reductive Amination

Caption: Pathway for the synthesis of 3-aminoazetidines.

Wittig Reaction: To introduce carbon-carbon double bonds at the C3 position, the Wittig reaction is an effective strategy. This reaction converts the carbonyl group into an alkene, providing access to exocyclic methylene derivatives which can be further functionalized.

Experimental Protocol: Wittig Reaction with N-Boc-Azetidin-3-one

-

Suspend methyltriphenylphosphonium bromide (1.2 equiv.) in dry tetrahydrofuran (THF, 0.2 M) under an inert atmosphere.

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 equiv.) dropwise. Allow the mixture to stir for 30 minutes at this temperature, during which a characteristic orange color of the ylide should appear.

-

Add a solution of N-Boc-azetidin-3-one (1.0 equiv.) in dry THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the residue by flash chromatography to isolate the 3-methyleneazetidine product. Typical yields range from 60-80%.

Synthesis of Spirocyclic Scaffolds: Azetidin-3-one is an excellent precursor for the synthesis of spirocyclic systems, which are of great interest in medicinal chemistry for their conformational rigidity and novelty. For instance, reaction with amino alcohols can lead to the formation of spiro-oxazolidine derivatives.

Workflow for Spirocycle Formation

Caption: General workflow for spiro-oxazolidine synthesis.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of complex nitrogen-containing molecules for drug discovery. Its utility is defined by the dual reactivity of the azetidine nitrogen and the C3-carbonyl group, which allows for a myriad of functionalization strategies. The protocols and data presented herein provide a foundational guide for researchers to leverage the unique properties of this synthon in the creation of novel chemical matter with therapeutic potential. The continued exploration of new reactions and applications of azetidin-3-one will undoubtedly lead to the discovery of next-generation pharmaceuticals.

Spectroscopic Profile of Azetidin-3-one Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for azetidin-3-one trifluoroacetate. Due to the limited availability of directly published spectra for this specific salt, this document presents an analysis based on the well-established spectroscopic characteristics of the azetidin-3-one cation and the trifluoroacetate anion. The data herein is compiled to serve as a reliable reference for researchers engaged in the synthesis, characterization, and application of this compound in pharmaceutical and chemical research.

Spectroscopic Data Summary

The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5-4.7 | s (broad) | 4H | CH₂ -N⁺H₂-CH₂ |

| ~9.0-11.0 | s (broad) | 2H | N⁺H₂ |

Note: Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O. The N⁺H₂ protons are exchangeable and may not be observed in D₂O. The chemical shift of the ring protons is expected to be significantly downfield due to the electron-withdrawing effect of the protonated amine and the ketone.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~200-205 | C =O |

| ~60-65 | C H₂-N⁺H₂-C H₂ |

| 116.2 (q, ¹JCF ≈ 290 Hz) | C F₃ (TFA) |

| 158.4 (q, ²JCF ≈ 35 Hz) | C OO⁻ (TFA) |

Note: The trifluoroacetate carbons exhibit characteristic quartets due to coupling with the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ -76 | F ₃C-COO⁻ |

Note: The ¹⁹F NMR spectrum is expected to show a single sharp peak, characteristic of the trifluoroacetate anion. The chemical shift is relative to CFCl₃.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3000 | Strong, Broad | N⁺-H stretch |

| ~1780-1760 | Strong | C=O stretch (azetidinone ring strain) |

| ~1670 | Strong | C=O stretch (asymmetric, trifluoroacetate) |

| ~1420 | Medium | C-O stretch (symmetric, trifluoroacetate) |

| ~1200, ~1130 | Very Strong | C-F stretch (trifluoroacetate) |

Note: The carbonyl stretch of the azetidin-3-one is at a higher frequency than typical ketones due to ring strain. The trifluoroacetate anion has very strong, characteristic absorbances in the fingerprint region.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 72.04 | [M+H]⁺ (Azetidin-3-one) |

| 113.99 | [M-H]⁻ (Trifluoroacetic acid) |

Note: In electrospray ionization (ESI), the salt will likely dissociate, showing the mass of the protonated azetidin-3-one in positive ion mode and the deprotonated trifluoroacetic acid in negative ion mode. The molecular ion of the intact salt is not expected to be observed.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be applied.

-

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is sufficient.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent for electrospray ionization, such as methanol or acetonitrile/water.

-

Data Acquisition: Introduce the sample into the ESI source via direct infusion or through an LC system. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.

The Azetidinone Nucleus: A Journey from Serendipitous Discovery to Synthetic Marvels

An In-depth Technical Guide on the Discovery and History of Azetidinone Compounds

This technical guide provides a comprehensive overview of the discovery and history of azetidinone compounds, the core structural motif of the life-saving β-lactam antibiotics. From the chance observation of penicillin's antibacterial properties to the development of sophisticated synthetic methodologies, this document traces the scientific journey that has saved countless lives. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the origins and evolution of this critical class of therapeutic agents.

The Dawn of the Antibiotic Era: The Discovery of Penicillin

The story of azetidinone compounds begins with the serendipitous discovery of penicillin by Alexander Fleming in 1928. While working at St. Mary's Hospital in London, Fleming observed that a petri dish containing Staphylococcus bacteria was contaminated with a mold, Penicillium notatum.[1][2] Intriguingly, the bacteria in the vicinity of the mold had been lysed.[1][2] Fleming hypothesized that the mold was producing a substance that was lethal to the bacteria, which he named "penicillin".[1][2]

While Fleming's initial observations were groundbreaking, the therapeutic potential of penicillin was not fully realized for over a decade. The challenges of isolating and purifying the unstable active compound proved to be a significant hurdle.[1][3] It was the dedicated work of a team at the University of Oxford, led by Howard Florey and Ernst Chain, that transformed penicillin from a laboratory curiosity into a life-saving drug.[1][3][4]

Experimental Protocols: From Observation to Purification

Fleming's Initial Observation (1928): A Reconstruction

While a precise, step-by-step protocol from Fleming's original experiment is not available, the following reconstruction is based on his published observations:

-

Bacterial Culture: A culture of Staphylococcus bacteria was streaked onto a nutrient agar plate.

-

Contamination: The plate was accidentally contaminated with spores of the mold Penicillium notatum.

-

Incubation: The plate was left at room temperature for several days. Due to a fortunate combination of a cool period followed by a warmer period, both the mold and the bacteria were able to grow.[2]

-

Observation: A clear zone of inhibition, where the bacterial growth was arrested, was observed around the mold colony.[1]

Florey and Chain's Penicillin Purification (circa 1940): A Simplified Methodology

The Oxford team developed a multi-step process to isolate and concentrate penicillin from the mold culture broth. This process was crucial for conducting the first clinical trials.[3][4]

-

Surface Culture: Penicillium notatum was grown on the surface of a nutrient-rich broth in numerous flat vessels.[5]

-

Extraction: The culture fluid, containing penicillin, was carefully separated from the mold mycelium.

-

Acidification and Solvent Extraction: The pH of the filtrate was lowered to 2, and the penicillin was extracted into an organic solvent like amyl acetate.

-

Back-extraction into Aqueous Solution: The penicillin was then extracted back into a neutral aqueous buffer.

-

Chromatography: Alumina column chromatography was employed to further purify the penicillin extract.[6]

-

Freeze-Drying (Lyophilization): The purified penicillin solution was freeze-dried to obtain a stable, powdered form.

The Chemical Revelation: Unveiling the Azetidinone Ring

The determination of the chemical structure of penicillin was a major scientific undertaking. In 1945, Dorothy Hodgkin, using X-ray crystallography, confirmed the presence of a novel, highly strained four-membered ring system: the β-lactam, or azetidin-2-one, ring. This discovery was a pivotal moment, as it explained the molecule's inherent reactivity and its mechanism of action.

The Proliferation of an Arsenal: Discovery of Other β-Lactam Antibiotics

The groundbreaking success of penicillin spurred a global search for other microorganisms capable of producing similar antibacterial agents. This led to the discovery of a diverse array of β-lactam antibiotics, each with its own unique spectrum of activity and chemical properties.

Cephalosporins

In 1945, Giuseppe Brotzu, an Italian scientist, isolated a fungus, Cephalosporium acremonium, from a sewage outfall in Sardinia.[1] This fungus was found to produce a substance with antibacterial activity against a broader range of bacteria than penicillin. Subsequent work by Edward Abraham and Guy Newton at Oxford University led to the isolation and characterization of cephalosporin C, the first member of the cephalosporin family of antibiotics.[1]

Carbapenems and Monobactams

Further exploration of natural sources in the latter half of the 20th century yielded even more structural diversity within the β-lactam family. The carbapenems, characterized by a carbon atom replacing the sulfur atom in the five-membered ring fused to the β-lactam, were first discovered in the 1970s.[7] Thienamycin, isolated from Streptomyces cattleya, was the first carbapenem identified. Monobactams, which possess an isolated β-lactam ring not fused to another ring, were also discovered in the 1970s from bacteria such as Chromobacterium violaceum.[7]

A Landmark in Synthesis: The Staudinger Reaction

The first chemical synthesis of a β-lactam was achieved by Hermann Staudinger in 1907, long before the discovery of penicillin's structure.[8] The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, remains a cornerstone of β-lactam chemistry.[8]

Experimental Protocol: A Generalized Staudinger Synthesis of a β-Lactam

The following is a generalized protocol for the synthesis of a simple β-lactam via the Staudinger reaction.

-

Imine Formation: An appropriate aldehyde or ketone is reacted with a primary amine in a suitable solvent (e.g., toluene) with azeotropic removal of water to form the corresponding imine. The imine is then purified.

-

Ketene Generation (in situ): An acyl chloride (e.g., chloroacetyl chloride) is dissolved in an inert, dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen). The solution is cooled to 0°C. A tertiary amine base (e.g., triethylamine) is added dropwise to the solution to generate the ketene in situ.

-

Cycloaddition: A solution of the previously prepared imine in the same solvent is added dropwise to the ketene solution at 0°C.

-

Reaction Monitoring and Workup: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure β-lactam.

Mechanism of Action: Targeting the Bacterial Cell Wall

β-Lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7] Specifically, they target and irreversibly inhibit penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[7] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the discovery and development of azetidinone compounds.

Table 1: Timeline of Key Discoveries in Azetidinone History

| Year | Discovery/Event | Key Individual(s)/Group |

| 1907 | First chemical synthesis of a β-lactam (Staudinger synthesis) | Hermann Staudinger |

| 1928 | Discovery of penicillin's antibacterial activity | Alexander Fleming |

| 1940 | Isolation and purification of penicillin | Howard Florey, Ernst Chain |

| 1941 | First clinical use of penicillin | Howard Florey's team |

| 1945 | Elucidation of penicillin's structure (β-lactam ring) | Dorothy Hodgkin |

| 1945 | Discovery of cephalosporins | Giuseppe Brotzu |

| 1970s | Discovery of carbapenems (e.g., thienamycin) | Researchers at Merck |

| 1970s | Discovery of monobactams | Researchers at the Squibb Institute for Medical Research |

Table 2: Early Penicillin Production Yields in the United States

| Year | Penicillin Units Produced |

| 1943 | 21 billion |

| 1944 | 1,663 billion |

| 1945 | > 6.8 trillion |

Source: American Chemical Society.[6]

Conclusion

The discovery and development of azetidinone compounds represent one of the most significant achievements in the history of medicine. From a chance observation in a London laboratory to the elucidation of its unique chemical structure and the development of a vast arsenal of synthetic and semi-synthetic derivatives, the β-lactam story is a testament to the power of scientific inquiry and collaboration. As we face the growing challenge of antibiotic resistance, a deep understanding of the history and chemistry of these remarkable molecules is more critical than ever for the development of the next generation of life-saving therapeutics.

References

- 1. ringbio.com [ringbio.com]

- 2. Discovery of penicillin - Wikipedia [en.wikipedia.org]

- 3. Howard Walter Florey and Ernst Boris Chain | Science History Institute [sciencehistory.org]

- 4. Florey and Chain Develop Penicillin as an Antibiotic | Research Starters | EBSCO Research [ebsco.com]

- 5. ox.ac.uk [ox.ac.uk]

- 6. Alexander Fleming Discovery and Development of Penicillin - Landmark - American Chemical Society [acs.org]

- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Staudinger synthesis - Wikipedia [en.wikipedia.org]

Azetidin-3-one Trifluoroacetate: A Technical Guide to its Solubility Profile

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Azetidin-3-one trifluoroacetate. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its solubility assessment. This includes a summary of the physicochemical properties of its constituent parts, detailed experimental protocols for solubility determination, and a logical workflow for characterization.

Physicochemical Properties of Constituent Components

Understanding the properties of the individual components of the salt, azetidin-3-one and trifluoroacetic acid, can provide valuable insights into the expected solubility characteristics of this compound. Trifluoroacetate salts are generally known for their high aqueous solubility.

| Property | Azetidin-3-one | Trifluoroacetic Acid |

| Molecular Formula | C₃H₅NO[1] | C₂HF₃O₂[2][3] |

| Molecular Weight | 71.08 g/mol [1] | 114.02 g/mol [2] |

| Appearance | Not specified in results | Colorless liquid[2][3] |

| Boiling Point | Not specified in results | 72.4 °C[2][3] |

| Melting Point | Not specified in results | -15.4 °C[2][3] |

| Water Solubility | Not specified in results | Miscible[2][3] |

| pKa | Not specified in results | 0.52[3] |

| LogP | -0.6[1] | Not specified in results |

Experimental Protocols for Solubility Determination

The solubility of a compound is a critical parameter in drug discovery and development. It can be assessed through two main types of assays: kinetic and thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility is a measure of how quickly a compound dissolves and is often used in early-stage drug discovery for high-throughput screening. This method typically involves dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with shaking.

-

Precipitation Detection: Analyze the samples for precipitation using methods such as:

-

Turbidimetry: Measuring the cloudiness of the solution using a plate reader.

-

Nephelometry: Detecting scattered light from suspended particles.

-

UV-Vis Spectroscopy: Measuring the absorbance of the supernatant after centrifugation to determine the concentration of the dissolved compound.

-

High-Performance Liquid Chromatography (HPLC): Quantifying the concentration of the compound in the supernatant after filtration or centrifugation.

-

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for determining thermodynamic solubility.

Detailed Methodology:

-

Addition of Excess Solid: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS at various pH values) in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Pelleting the solid material.

-

Filtration: Using a low-binding filter to remove solid particles.

-

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved this compound. Common analytical techniques include:

-

HPLC-UV: A widely used and reliable method for quantification.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): For higher sensitivity and selectivity.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore and there are no interfering substances.

-

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility profile.

Caption: A logical workflow for the solubility assessment of a research compound.

Signaling Pathways

There is no specific information available in the search results linking Azetidin-3-one or its trifluoroacetate salt to particular signaling pathways. The utility of such a compound would be determined by its biological targets, which are not detailed in the provided context.

References

Methodological & Application

Application Notes and Protocols: The Use of Azetidin-3-one Trifluoroacetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-3-one and its derivatives are valuable building blocks in medicinal chemistry, prized for their role in creating structurally novel compounds with a wide range of biological activities. The trifluoroacetate salt of azetidin-3-one is a stable, crystalline solid, making it an excellent starting material for complex chemical syntheses. Its four-membered ring introduces conformational rigidity and a unique three-dimensional architecture into drug candidates, which can lead to improved potency and selectivity. This document provides detailed application notes and experimental protocols for the use of Azetidin-3-one trifluoroacetate in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors.

Chemical Properties and Data

This compound is the salt formed between the basic nitrogen of the azetidin-3-one ring and trifluoroacetic acid. The trifluoroacetate counterion improves the handling characteristics of the otherwise potentially unstable free base.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2089255-86-5 |

| Molecular Formula | C₅H₆F₃NO₃ |

| Molecular Weight | 185.10 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and polar organic solvents |

Applications in Medicinal Chemistry

The azetidine ring is a privileged scaffold in modern drug discovery, appearing in a number of approved and investigational drugs.[1] Azetidin-3-one, as a functionalized version of this scaffold, serves as a versatile intermediate for the synthesis of a variety of bioactive compounds, including inhibitors of kinases and proteases.

Kinase Inhibitors

Azetidin-3-one derivatives are key structural components of several Janus kinase (JAK) inhibitors.[2] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are crucial for signaling by numerous cytokines and growth factors, and their dysregulation is implicated in autoimmune diseases and cancer.[2][]

Baricitinib , an inhibitor of JAK1 and JAK2, is a prime example of a drug whose synthesis can utilize an azetidin-3-one synthon.[4][5] The azetidine moiety in baricitinib plays a critical role in its binding to the kinase active site.

Table 1: Biological Activity of Baricitinib

| Target | IC₅₀ (nM) |

| JAK1 | 5.9 |

| JAK2 | 5.7 |

| JAK3 | >400 |

| Tyk2 | 53 |

Data sourced from publicly available information.

The synthesis of baricitinib and its analogues often involves the reaction of a suitably protected azetidin-3-one derivative to introduce the necessary side chains.[1][6]

Protease Inhibitors

The strained four-membered ring of azetidinones can also be exploited in the design of protease inhibitors. For example, 3-acylamino-azetidin-2-one derivatives have been shown to be potent inhibitors of cysteine proteases like cathepsins L, K, and S, with some compounds exhibiting nanomolar to subnanomolar IC₅₀ values.[7][8] While these examples are based on the azetidin-2-one scaffold, the underlying principle of using the strained ring to interact with the active site of an enzyme can be extended to derivatives of azetidin-3-one.

Experimental Protocols

The following protocols describe the synthesis of this compound from a commercially available precursor and its subsequent use in the synthesis of a key intermediate for JAK inhibitors.

Protocol 1: Synthesis of this compound

This synthesis proceeds via the N-Boc protected intermediate, which is then deprotected using trifluoroacetic acid.

Step 1: Synthesis of N-Boc-azetidin-3-one

A common method for the synthesis of N-Boc-azetidin-3-one is the oxidation of N-Boc-azetidin-3-ol.

-

Materials: N-Boc-azetidin-3-ol, Dess-Martin periodinane (DMP), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-azetidin-3-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the mixture vigorously for 30 minutes until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-azetidin-3-one as a white solid.

-

Step 2: Deprotection of N-Boc-azetidin-3-one to yield this compound

This is a standard Boc deprotection protocol using trifluoroacetic acid.[4]

-

Materials: N-Boc-azetidin-3-one, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-azetidin-3-one (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the deprotection by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting residue, this compound, can be used in the next step without further purification. It is often a crystalline solid.

-

Protocol 2: Synthesis of a Key Intermediate for JAK Inhibitors

This protocol describes the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a key intermediate in the synthesis of baricitinib, starting from azetidin-3-one.[5][9]

Step 1: Horner-Wadsworth-Emmons reaction

-

Materials: this compound, Diethyl (cyanomethyl)phosphonate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Acetonitrile.

-

Procedure:

-

To a solution of this compound (1 equivalent) in acetonitrile, add DBU (2.2 equivalents) at 0 °C to neutralize the salt and act as a base for the subsequent reaction.

-

Add diethyl (cyanomethyl)phosphonate (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(azetidin-3-ylidene)acetonitrile.

-

Step 2: Sulfonylation

-

Materials: 2-(azetidin-3-ylidene)acetonitrile, Ethanesulfonyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-(azetidin-3-ylidene)acetonitrile (1 equivalent) in anhydrous DCM.

-

Add triethylamine (1.5 equivalents).

-

Cool the mixture to 0 °C and add ethanesulfonyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-